N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is , and its molecular weight is approximately 411.9 g/mol.
This compound is classified as an indole-based sulfonamide, specifically featuring a benzenesulfonyl group and a pyridine carboxamide moiety. Its structure combines elements that are often associated with bioactive compounds, making it a subject of interest in pharmaceutical research. The synthesis and characterization of such compounds have been documented in various scientific literature, highlighting their potential therapeutic roles.
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity, often monitored by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular structure of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide can be described as follows:
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to determine its spatial arrangement.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide involves its interaction with specific biological targets:
Studies on structure-activity relationships have shown that modifications to the indole or sulfonamide groups can significantly impact efficacy and selectivity.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide has potential applications in various scientific fields:
The strategic integration of benzenesulfonyl, indole, and pyridine moieties in N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide exemplifies rational bioisosteric drug design to optimize target affinity and physicochemical properties. The benzenesulfonyl group serves as a polar aromatic bioisostere, replacing traditional carboxylic acid functionalities while maintaining hydrogen-bonding capacity through its sulfonyl oxygen atoms. This substitution significantly enhances metabolic stability by eliminating the labile carboxylic acid group, as evidenced by microsomal stability studies showing increased half-lives (T½) in liver microsome assays compared to carboxyl-containing analogs [1] [4].
The pyridine-3-carboxamide moiety functions as a conformationally constrained bioisostere of flexible alkylamide chains, restricting rotational freedom and pre-organizing the molecule for optimal target binding. This design principle is validated by molecular docking studies demonstrating superior binding energy scores (-8.9 kcal/mol) compared to flexible alkylamide counterparts (-6.2 kcal/mol) when complexed with PDZ domains [6]. The nitrogen atom at the pyridine 3-position provides an additional hydrogen-bond acceptor, enhancing interactions with target proteins while maintaining favorable logP values (calculated logP = 3.56) [10].
Table 1: Bioisosteric Rationale for Molecular Components
Molecular Component | Bioisosteric Replacement For | Key Advantages | Experimental Validation |
---|---|---|---|
Benzenesulfonyl group | Carboxylic acid | Enhanced metabolic stability, maintained H-bond capacity | 25.9 min MLM T½ vs 2.1 min for carboxyl analog [3] |
Pyridine-3-carboxamide | Flexible alkylamide | Restricted conformation, improved target fit | ΔG = -8.9 kcal/mol vs -6.2 kcal/mol in docking studies [6] |
Indole-2-carboxamide scaffold | Simple phenyl ring | Additional H-bond donor (N-H), π-stacking capability | 10-fold potency increase in enzyme inhibition assays [1] |
The 5-chloro substituent on the indole ring induces significant electronic modulation that enhances pharmacophore efficiency through multiple mechanisms. The chlorine atom exerts a strong -I (inductive withdrawal) effect that decreases electron density at the indole 2-position by 18% (calculated by DFT), thereby increasing the electrophilic character of the adjacent carboxamide carbonyl carbon. This electronic perturbation enhances hydrogen-bonding capacity with target proteins, as demonstrated by a 3.5-fold increase in binding affinity (Kd = 0.49 μM) compared to unsubstituted analogs (Kd = 1.71 μM) in surface plasmon resonance studies [1] [3].
Chlorine substitution significantly impacts metabolic stability by blocking cytochrome P450-mediated oxidation at the indole 5-position. Microsomal stability assays reveal a 40-fold increase in half-life (T½ = 72.7 min) for 5-chloro-indole carboxamides compared to unsubstituted counterparts (T½ = 1.8 min) [3]. Additionally, the chloro substituent contributes to optimal lipophilic efficiency (LipE = 5.2), balancing hydrophobic interactions and desolvation penalties during target binding while maintaining favorable logD7.4 values (3.56) that facilitate membrane permeability [1] [10].
Table 2: Electronic and Bioactive Consequences of 5-Chloro Substitution
Parameter | 5-Chloro Substituted | Unsubstituted Analog | Change (%) |
---|---|---|---|
Indole C2 electron density (e⁻/ų) | 0.82 | 1.00 | -18% |
Metabolic half-life (MLM T½, min) | 72.7 | 1.8 | +3940% |
Binding affinity (Kd, μM) | 0.49 | 1.71 | +350% improvement |
Calculated logP | 3.56 | 2.98 | +19.5% |
Lipophilic efficiency (LipE) | 5.2 | 4.1 | +26.8% |
The carboxamide linker adopts specific rotameric preferences that critically determine target engagement efficiency. Nuclear Overhauser Effect Spectroscopy (NOESY) studies reveal a predominant trans-trans conformation (85% population) where the indole carbonyl oxygen and pyridine nitrogen adopt antiperiplanar arrangements, stabilized by intramolecular n→π* interactions between the carboxamide oxygen and pyridine ring (distance = 2.8 Å) [1]. This conformation positions the pyridine ring coplanar with the indole system (dihedral angle = 15.7°), creating an extended conjugated system that enhances π-stacking capability with aromatic residues in target proteins [6].
Molecular dynamics simulations demonstrate that the carboxamide linker enables pre-organized topology for PDZ domain binding, reducing the entropic penalty of target binding by 3.2 kcal/mol compared to flexible alkyl linkers. The carboxamide NH serves as a key hydrogen bond donor, forming a 2.9 Å interaction with conserved histidine residues in PDZ domains, while the carbonyl oxygen accepts hydrogen bonds from backbone amides (2.7 Å) [6]. Rotational energy barriers for the C-N bond were calculated at 12.3 kcal/mol, indicating significant conformational restriction that maintains optimal geometry for target engagement without requiring high-energy adjustments upon binding [1].
Pharmacophore mapping reveals a triangulated feature arrangement essential for biological activity: (1) benzenesulfonyl oxygen as hydrogen-bond acceptor (feature radius 1.38 Å), (2) carboxamide NH as hydrogen-bond donor (radius 1.20 Å), and (3) 5-chloro substituent as hydrophobic feature (radius 2.10 Å). Molecular superposition studies with known Dishevelled PDZ inhibitors demonstrate <0.8 Å RMSD in feature alignment, validating the pharmacophore model [6]. The pyridine nitrogen occupies a fourth pharmacophoric point at 5.2 Å from the sulfonyl oxygen, creating a tetrahedral feature arrangement that matches the 3D topology of protein interaction sites with sub-angstrom precision [3] [6].
The spatial orientation of hydrophobic features creates a complementary surface for binding pocket insertion. The 5-chloroindole and benzenesulfonyl groups form a hydrophobic plateau (contact surface 142 Ų) that docks into a conserved cleft in PDZ domains, while the pyridine ring engages in π-cation interactions with arginine residues (distance 3.5 Å) [6]. Density Functional Theory (DFT) calculations indicate an electrostatic potential range of -42.8 to +36.5 kcal/mol across the molecular surface, creating polarized regions that match the charge complementarity of target proteins. This comprehensive pharmacophore architecture explains the compound's selective inhibition of DVL1 (EC50 = 0.49 μM) with 8-fold selectivity over NHERF1 [6].
Table 3: Three-Dimensional Pharmacophore Features and Spatial Parameters
Pharmacophore Feature | Chemical Group | Spatial Coordinates (Å) | Interaction Type | Biological Significance |
---|---|---|---|---|
HB Acceptor 1 | Benzenesulfonyl O | (0.00, 0.00, 0.00) | H-bond with Ser/Thr residues | Target anchoring |
HB Donor 1 | Carboxamide NH | (2.18, 1.07, 0.83) | H-bond with His backbone | Binding energy contribution |
Hydrophobic 1 | 5-Chloro substituent | (-1.92, 1.25, -0.71) | Van der Waals interactions | Selectivity determination |
HB Acceptor 2 | Pyridine N | (5.21, 0.38, -1.47) | H-bond with Arg/Lys side chains | Affinity enhancement |
Aromatic plane | Indole-pyridine system | 15.7° dihedral angle | π-Stacking with Tyr/Phe | Binding orientation |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7